(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Overview
Description
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole), or 4R-PPDO, is a novel small-molecule compound that has recently been the subject of numerous scientific studies. It is a heterocyclic compound composed of two oxazole rings and two phenyl rings, and has been found to possess a variety of biological activities. In particular, 4R-PPDO has been found to possess anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Coordination Polymers
A study by Yang et al. (2013) discusses the synthesis of a series of Cu(II) and Cd(II) coordination polymers constructed using various ligands, including 1,5-bis(1,2,4-triazol-1-yl)pentane, which shares structural similarities with the compound of interest. These polymers demonstrate diverse structural frameworks and potential applications in materials science, particularly in catalysis, gas storage, and separation technologies (Yang et al., 2013).
Bioremediation
Chhaya and Gupte (2013) explored the bioremediation potential of laccase from Fusarium incarnatum in the degradation of Bisphenol A, a common environmental pollutant. While not directly related to the specific compound, this study highlights the broader application of enzymatic processes in environmental cleanup efforts, which could be relevant depending on the chemical properties and environmental impact of the compound (Chhaya & Gupte, 2013).
Organic Synthesis
Frain et al. (2009) described the synthesis of a novel phenyl 4,4'-bis(oxazoline) [AraBOX] from a bis-[(O-silyl)β-amino alcohol], which is a methodological study that could provide insights into synthetic routes and applications for oxazole-containing compounds like the one of interest (Frain et al., 2009).
properties
IUPAC Name |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRFQRNRLGVCV-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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